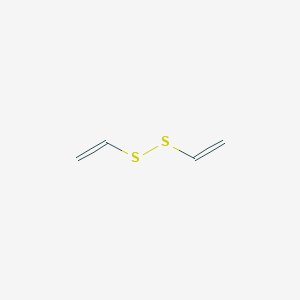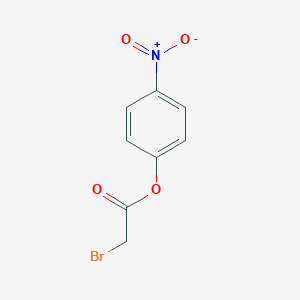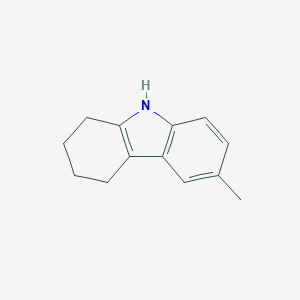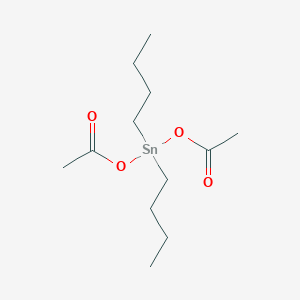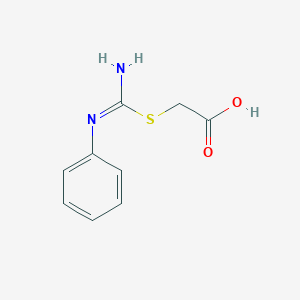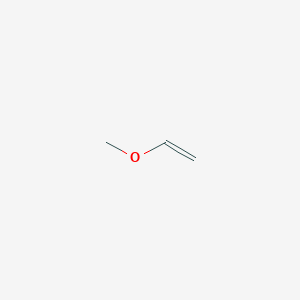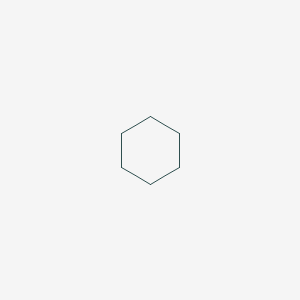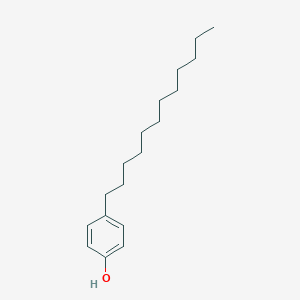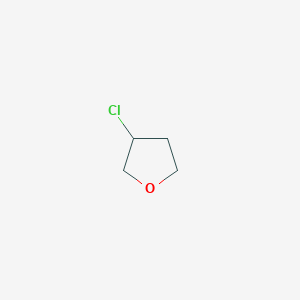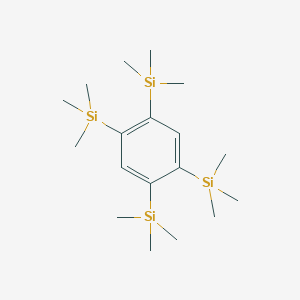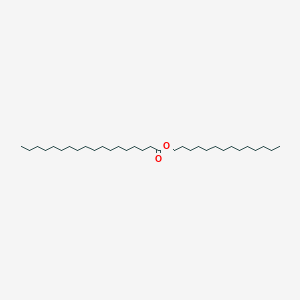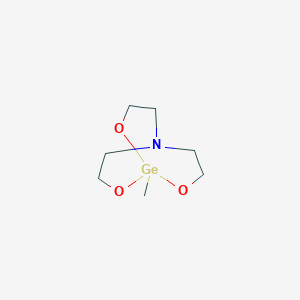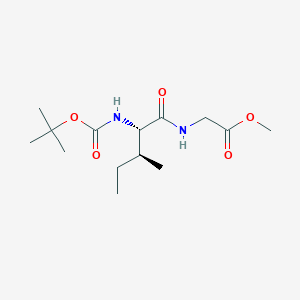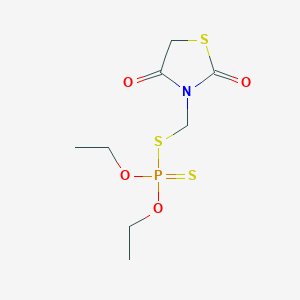
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione (DEPTT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEPTT is a sulfur-containing heterocyclic compound that has a thiazolidine-2,4-dione ring structure. It is widely used in various research fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been reported to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been reported to possess antimicrobial activity by inhibiting the growth of bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been reported to possess various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been reported to inhibit the growth of bacteria and fungi. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been reported to possess antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been reported to possess various biological activities. However, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous environments. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several potential future directions. It can be used as a starting material for the synthesis of various thiazolidine-2,4-dione derivatives, which have been reported to possess various biological activities. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can also be used as a ligand in coordination chemistry, which can lead to the development of new materials with unique properties. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can be further studied for its potential applications in cancer therapy, antimicrobial therapy, and antioxidant therapy.
Conclusion:
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in various research fields, including medicinal chemistry, organic synthesis, and material science. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione possesses various biological activities, including antitumor, antimicrobial, and antiviral activities. It has also been reported to possess antioxidant activity and to protect against oxidative stress. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several potential future directions, including the synthesis of thiazolidine-2,4-dione derivatives, the development of new materials, and the study of its potential applications in cancer therapy, antimicrobial therapy, and antioxidant therapy.
Métodos De Síntesis
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of diethyl phosphorochloridothioate with 2,4-thiazolidinedione in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with sodium methoxide to yield the final product. The synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been extensively used in scientific research due to its unique properties. It has been reported to possess antitumor, antimicrobial, and antiviral activities. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been used as a starting material for the synthesis of thiazolidine-2,4-dione derivatives, which have been reported to possess various biological activities.
Propiedades
Número CAS |
17702-71-5 |
|---|---|
Nombre del producto |
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |
Fórmula molecular |
C8H14NO4PS3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H14NO4PS3/c1-3-12-14(15,13-4-2)17-6-9-7(10)5-16-8(9)11/h3-6H2,1-2H3 |
Clave InChI |
RDGMLWWLDZWCIA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCN1C(=O)CSC1=O |
SMILES canónico |
CCOP(=S)(OCC)SCN1C(=O)CSC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



